头孢米诺钠

描述

Cefminox sodium is a broad-spectrum, bactericidal cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings to treat various infections, including respiratory, urinary, abdominal, and pelvic infections, as well as septicaemia .

科学研究应用

Cefminox sodium has a wide range of scientific research applications:

作用机制

Cefminox sodium exerts its effects by interfering with bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of nascent peptidoglycan, which is essential for bacterial cell wall integrity. This leads to the lysis and death of the bacterial cells . Additionally, cefminox sodium acts as a dual agonist of the prostacyclin receptor and peroxisome proliferator-activated receptor gamma, upregulating cyclic adenosine monophosphate production and phosphatase and tensin homolog expression, and inhibiting the Akt/mammalian target of rapamycin signaling pathway .

未来方向

生化分析

Biochemical Properties

Cefminox Sodium exhibits a broad spectrum of antibacterial activity . It interacts with various enzymes and proteins, particularly the β-lactamase enzymes, showing high stability . It also has a strong affinity for penicillin-binding proteins, which are the usual targets of β-lactam antibiotics .

Cellular Effects

Cefminox Sodium affects various types of cells and cellular processes. It inhibits the synthesis of bacterial cell walls, leading to bacterial lysis . It also shows a strong bactericidal effect in a short time, even at concentrations lower than the minimum inhibitory concentration .

Molecular Mechanism

The molecular mechanism of Cefminox Sodium involves inhibiting the synthesis of bacterial cell walls. It has a strong affinity for penicillin-binding proteins, which play a crucial role in cell wall biosynthesis . By binding to these proteins, Cefminox Sodium inhibits the formation of peptidoglycan, a major component of the bacterial cell wall .

Temporal Effects in Laboratory Settings

Cefminox Sodium shows a dose-dependent effect in adults with normal kidney function, with an average plasma elimination half-life of about 2.5 hours . It reaches therapeutic concentrations in sputum, peritoneal fluid, endometrium, ovaries, and fallopian tubes . No active metabolites of Cefminox Sodium have been observed in the human body .

Dosage Effects in Animal Models

In animal models, Cefminox Sodium has been shown to have no effect on the reproductive ability of rats or the development and reproductive ability of rat offspring when injected at doses of 200-1600 mg/kg/day .

Metabolic Pathways

Cefminox Sodium is primarily excreted by the kidneys in its original form, with about 90% excreted in the urine within 12 hours . The half-life can be extended in patients with varying degrees of renal impairment .

Transport and Distribution

Cefminox Sodium is widely distributed in the body after administration, with higher concentrations in bile, peritoneal fluid, and endometrium . It is primarily excreted by the kidneys in its original form .

Subcellular Localization

The subcellular localization of Cefminox Sodium is not specifically mentioned in the sources. Given its mechanism of action, it is likely to be localized in the periplasmic space where it can interact with penicillin-binding proteins involved in cell wall synthesis .

准备方法

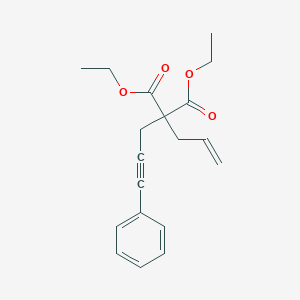

Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium involves several steps. One method includes dissolving 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride in water. The pH is adjusted to 6.0-7.0 using sodium bicarbonate, followed by a condensation reaction. The reaction products are then post-treated to obtain cefminox sodium .

Industrial Production Methods: In industrial settings, cefminox sodium can be prepared through a low-temperature reaction. A nonpolar macroporous resin X5 chromatography column is used for purification, and ethanol-aqueous solution or anhydrous alcohol recrystallization is employed to obtain the target products. This method ensures high yield and purity, with uniform crystal forms and good fluidity .

化学反应分析

Types of Reactions: Cefminox sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include α-ketoglutarate, L-ascorbic acid, FeSO4, and S-adenosyl-L-methionine. These reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products: The major products formed from these reactions include various degradation products and impurities, which are characterized and controlled to maintain the clinical efficacy of cefminox sodium .

相似化合物的比较

Cefminox sodium is compared with other cephalosporin antibiotics, such as cefoperazone and cefotetan. While all these compounds share a similar mechanism of action, cefminox sodium is unique in its broad-spectrum activity and effectiveness against Gram-negative and anaerobic bacteria . Other similar compounds include:

Cefoperazone: A third-generation cephalosporin with a similar mechanism of action but different spectrum of activity.

Cefotetan: Another cephamycin antibiotic with a similar structure but different pharmacokinetic properties.

Cefminox sodium stands out due to its high activity against a wide range of microorganisms and its stability against various beta-lactamases .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Cefminox sodium can be achieved by the condensation of 7-aminocephalosporanic acid (7-ACA) with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MTAMA) followed by sodium salt formation.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (MTAMA)", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "7-ACA is reacted with MTAMA in the presence of sodium hydroxide and sodium chloride to form Cefminox.", "The resulting Cefminox is then converted to its sodium salt form by treatment with sodium hydroxide.", "The sodium salt is then purified and dried to obtain the final product, Cefminox sodium." ] } | |

CAS 编号 |

75498-96-3 |

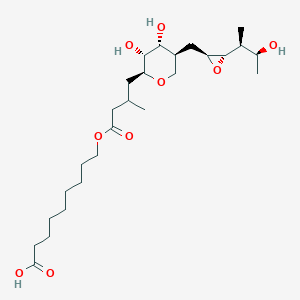

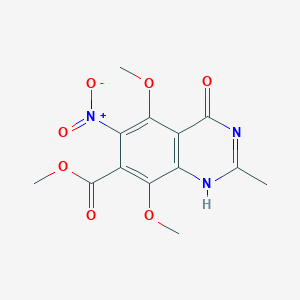

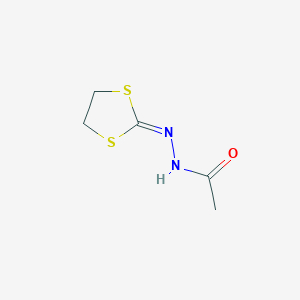

分子式 |

C16H21N7NaO7S3 |

分子量 |

542.6 g/mol |

IUPAC 名称 |

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/t8-,14-,16+;/m1./s1 |

InChI 键 |

PCFNCVRMULUNFA-YNJMIPHHSA-N |

手性 SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O.[Na] |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |

规范 SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O.[Na] |

Pictograms |

Irritant; Health Hazard |

同义词 |

(6R,7S)-7-[[2-[[(2S)-2-Amino-2-carboxyethyl]thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt Heptahydrate; Cefminox Sodium Salt Heptahydrate; Meicelin Hep |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)